molecular formula C15H14N2OS2 B2429114 N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine CAS No. 890960-26-6

N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine

Cat. No. B2429114
CAS RN: 890960-26-6
M. Wt: 302.41
InChI Key: BZBZFFFYFMIGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine, also known as MMB-2201, is a synthetic cannabinoid that has been widely used in scientific research. This compound is structurally similar to other cannabinoids, such as JWH-018 and AM-2201, and has been found to exhibit high affinity for the CB1 and CB2 receptors in the endocannabinoid system.

Scientific Research Applications

Antifungal Applications

Research has shown that derivatives similar to "N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine" exhibit significant antifungal properties. For instance, dimethylpyrimidin-derivatives have been developed as antifungal agents, showing effectiveness against fungi such as Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). This suggests that similar compounds could be explored for their antifungal capabilities.

Anticancer Potential

Benzimidazole derivatives, which share a structural motif with "N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine," have been synthesized and evaluated for their anticancer activity. Some of these compounds have shown moderate cytotoxic effects on cancer cell lines, indicating a potential pathway for the development of new anticancer agents (El-Shekeil et al., 2012).

Enzyme Inhibition and NO Scavenging

The Suzuki cross-coupling reactions have been employed to synthesize 2-amino-6-arylbenzothiazoles, demonstrating potent urease enzyme inhibition and nitric oxide (NO) scavenging activities. Specifically, compounds in this category have shown significant bioactivity, suggesting their utility in addressing conditions associated with excessive NO production or urease activity (Gull et al., 2013).

Antimicrobial and Pharmacological Applications

Further research into the derivatives of thiazoles and benzothiazoles has unveiled their potential in antimicrobial and pharmacological applications. New compounds synthesized from these families have demonstrated varied biological activities, including antimicrobial properties against different bacterial strains and potential as pharmacological agents with therapeutic benefits (Wardkhan et al., 2008).

properties

IUPAC Name

N-(4-methoxyphenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-18-11-8-6-10(7-9-11)16-15-17-14-12(19-2)4-3-5-13(14)20-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBZFFFYFMIGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=C(S2)C=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.